molecular formula C26H39NO3 B578621 N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide CAS No. 1353576-61-0

N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide

Cat. No.: B578621
CAS No.: 1353576-61-0
M. Wt: 413.602
InChI Key: ITQZQRAXGGXRRH-UHFFFAOYSA-N
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Description

N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of aromatic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties. This particular compound is characterized by the presence of a palmitamide group attached to the chromenone scaffold, which enhances its lipophilicity and potential biological activity .

Mechanism of Action

Target of Action

N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide is a derivative of 7-amino-4-methyl coumarin . These compounds have been shown to exhibit diverse biological activities, including antitumor , anti-HIV , antibacterial , antifungal , and anti-inflammatory effects . They also act as anticoagulants (inhibitors of the enzyme VKOR, vitamin K epoxide reductase) . Therefore, the primary targets of this compound are likely to be similar.

Mode of Action

It is known that coumarin derivatives can interact with their targets in various ways, leading to changes in cellular processes . For example, they can inhibit enzymes, interact with receptors, or interfere with DNA replication .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be diverse, given the wide range of biological activities exhibited by coumarin derivatives . For instance, they may affect pathways related to inflammation, coagulation, and cell proliferation .

Pharmacokinetics

It is known that the presence of a chlorine atom can increase potency and improve solubility, which could enhance the bioavailability of the compound .

Result of Action

The result of this compound’s action will depend on the specific target and pathway affected. For example, if it acts as an anti-inflammatory agent, it may reduce inflammation and alleviate symptoms of inflammatory diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the stability and efficacy of the compound . Additionally, the presence of other substances, such as proteins or lipids, could also influence its action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide typically involves the reaction of 7-amino-4-methylcoumarin with palmitoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

  • N-(4-Methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins
  • Benzofuran derivatives
  • Benzoxazol derivatives

Comparison: N-(4-Methyl-2-oxo-2H-chromen-7-yl)palmitamide is unique due to the presence of the palmitamide group, which enhances its lipophilicity and potential biological activity compared to other coumarin derivatives. This structural modification allows for better interaction with lipid membranes and potentially increases its efficacy in biological systems .

Properties

IUPAC Name

N-(4-methyl-2-oxochromen-7-yl)hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(28)27-22-17-18-23-21(2)19-26(29)30-24(23)20-22/h17-20H,3-16H2,1-2H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQZQRAXGGXRRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856776
Record name N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)hexadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353576-61-0
Record name N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)hexadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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